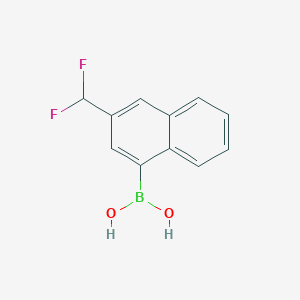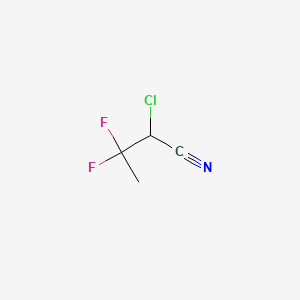
2-Chloro-3,3-difluorobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,3-difluorobutanenitrile is an organic compound that belongs to the class of haloalkanes It is characterized by the presence of chlorine and fluorine atoms attached to a butanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,3-difluorobutanenitrile typically involves the reaction of 2-chloro-3,3-difluorobutane with a nitrile source under specific conditions. One common method is the nucleophilic substitution reaction where the chlorine atom is replaced by a nitrile group. This reaction can be carried out using sodium cyanide (NaCN) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,3-difluorobutanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN), dimethyl sulfoxide (DMSO), elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nitriles or amines.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2-Chloro-3,3-difluorobutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3,3-difluorobutanenitrile involves its interaction with specific molecular targets. The presence of electronegative chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3,3-difluoropropanenitrile
- 2-Chloro-3,3-difluoropentanitrile
- 2-Chloro-3,3-difluorohexanenitrile
Uniqueness
2-Chloro-3,3-difluorobutanenitrile is unique due to its specific combination of chlorine and fluorine atoms on a butanenitrile backbone. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both chlorine and fluorine atoms can enhance the compound’s stability and influence its interactions with other molecules.
Properties
Molecular Formula |
C4H4ClF2N |
|---|---|
Molecular Weight |
139.53 g/mol |
IUPAC Name |
2-chloro-3,3-difluorobutanenitrile |
InChI |
InChI=1S/C4H4ClF2N/c1-4(6,7)3(5)2-8/h3H,1H3 |
InChI Key |
BOMNUBMPPWSHHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C#N)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


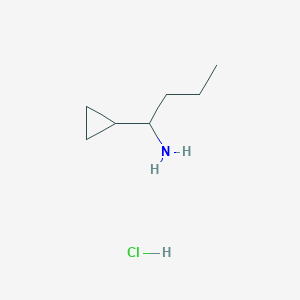
![3-Amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13471643.png)

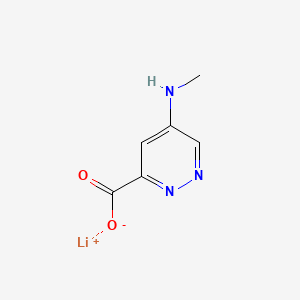
![1-[(Furan-2-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B13471656.png)
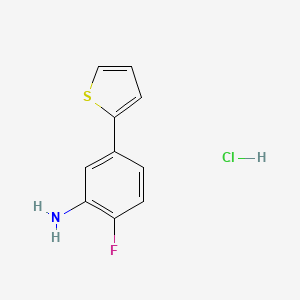
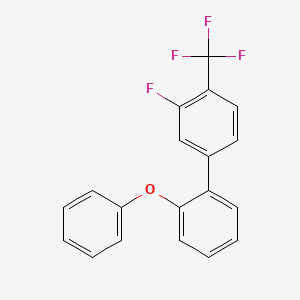
![Methyl2-amino-2-{bicyclo[2.1.1]hexan-1-yl}acetatehydrochloride](/img/structure/B13471696.png)

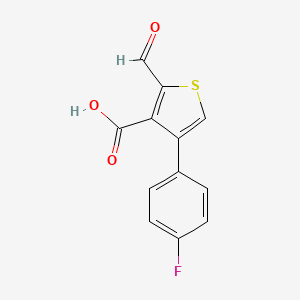

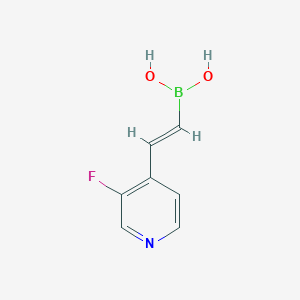
![(1r,3r)-3-{[(Tert-butoxy)carbonyl]amino}-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13471721.png)
